Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt
Description
This compound, often abbreviated in literature as FK209 Co(III)-TFSI (despite the user-specified Co(II) oxidation state), is a cobalt-based coordination complex widely employed as a p-type dopant in hole transport materials (HTMs) for perovskite solar cells (PSCs) . It consists of a cobalt center coordinated by three 4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine ligands, paired with bis(trifluoromethanesulfonyl)imide (TFSI) counterions. Its primary role is to enhance the conductivity of HTMs like spiro-OMeTAD by oxidizing the organic matrix, thereby improving charge extraction and device efficiency . Notably, most studies refer to the Co(III) oxidation state, which is critical for its redox activity, though inconsistencies in nomenclature exist .
Properties
Molecular Formula |
C40H45CoF12N11O8S4 |
|---|---|
Molecular Weight |
1223.0 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-tert-butyl-2-pyrazol-1-ylpyridine;cobalt(2+) |
InChI |
InChI=1S/3C12H15N3.2C2F6NO4S2.Co/c3*1-12(2,3)10-5-7-13-11(9-10)15-8-4-6-14-15;2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*4-9H,1-3H3;;;/q;;;2*-1;+2 |
InChI Key |
CUSFJXUEEGOGPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.CC(C)(C)C1=CC(=NC=C1)N2C=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+2] |
Origin of Product |
United States |
Preparation Methods
Methodology:
-
- 4-tert-butyl-2-pyridyl aldehyde or ketone derivatives
- 1H-pyrazole or its derivatives
- Suitable coupling agents or condensation reagents
-
- Step 1: N-alkylation or N-arylation of pyrazole with a pyridine precursor, often via nucleophilic substitution or metal-catalyzed coupling (e.g., Suzuki, Sonogashira).
- Step 2: Formation of the tripodal ligand by attaching three such pyridine-pyrazole units via a central core, often through a condensation or esterification process.
-
- Recrystallization from organic solvents such as dichloromethane or ethanol
- Chromatography (if necessary) for purity enhancement
Note: The ligand's design ensures the tert-butyl groups are positioned para to the coordinating nitrogen, providing steric hindrance and solubility benefits.
Coordination to Cobalt(II)
Complex formation involves the coordination of the ligand to a cobalt(II) precursor, typically cobalt(II) salts or complexes.
Procedure:
-
- Cobalt(II) salts such as cobalt(II) chloride, cobalt(II) acetate, or cobalt(II) nitrate are common starting materials.
-
- Dissolution of ligand and cobalt salt in an inert, anhydrous organic solvent such as acetonitrile, dichloromethane, or ethanol.
- Heating under reflux or stirring at room temperature, depending on ligand reactivity and solubility.
-
- The ligand is added slowly to the cobalt solution under inert atmosphere (nitrogen or argon) to prevent oxidation.
- The mixture is stirred for several hours to ensure complete coordination, monitored via UV-Vis or EPR spectroscopy.
-
- The complex is precipitated by adding a non-polar solvent such as diethyl ether or hexane.
- Filtration and washing with cold solvent to remove unreacted ligand and salts.
Characterization:
- UV-Vis spectroscopy to confirm complex formation via characteristic ligand field transitions.
- EPR spectroscopy to verify the oxidation state and coordination environment.
- Elemental analysis to confirm stoichiometry.
Salt Formation with Bis(trifluoromethanesulfonyl)imide (TFSI)
The final salt is synthesized by metathesis or ion exchange reactions, where the cobalt complex is paired with bis(trifluoromethanesulfonyl)imide anions.
Method:
Cobalt(II) chloride or nitrate complex + Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in anhydrous acetonitrile or ethanol → Cobalt(II) bis(trifluoromethanesulfonyl)imide salt + Lithium chloride/nitrate
-
- Dissolve the cobalt(II) complex in anhydrous acetonitrile.
- Add an equimolar amount of LiTFSI dissolved separately in the same solvent.
- Stir the mixture at room temperature or slightly elevated temperature (~40°C) for several hours to facilitate ion exchange.
- The insoluble lithium salts (LiCl, LiNO₃) are removed via filtration.
- The filtrate containing the cobalt TFSI salt is concentrated under reduced pressure.
- Crystallization is induced by slow cooling or vapor diffusion with a non-polar solvent such as diethyl ether.
-
- Direct metathesis by reacting cobalt(II) chloride with sodium or potassium bis(trifluoromethanesulfonyl)imide in a suitable solvent, followed by purification.
Purification:
- Recrystallization from acetonitrile, ethanol, or a mixture thereof.
- Drying under vacuum to remove residual solvent and moisture.
Key Data and Reaction Parameters
| Step | Reagents | Solvent | Temperature | Duration | Purification | Notes |
|---|---|---|---|---|---|---|
| Ligand synthesis | 4-tert-butyl-2-pyridyl precursor + pyrazole derivative | Ethanol, dichloromethane | Reflux or room temp | 12-24 hours | Recrystallization | Ensure inert atmosphere to prevent oxidation |
| Complexation | Cobalt(II) salt + ligand | Acetonitrile | Reflux or room temp | 6-12 hours | Filtration, washing | Under inert atmosphere |
| Salt formation | Cobalt complex + LiTFSI | Acetonitrile | Room temp | 4-8 hours | Crystallization | Remove lithium salts via filtration |
Additional Considerations and Research Perspectives
Oxidation State Control:
The preparation aims to stabilize cobalt in the +2 oxidation state, which is crucial for the compound's electronic properties. Strict inert conditions prevent oxidation to Co(III).Solvent Choice:
Anhydrous, aprotic solvents like acetonitrile are preferred to prevent hydrolysis or moisture interference, which can affect complex stability.Purity and Characterization:
Confirmed via NMR, UV-Vis, EPR, and elemental analysis, ensuring the correct stoichiometry and oxidation state.-
- Ligand synthesis can be complicated by regioselectivity and steric hindrance introduced by tert-butyl groups.
- Maintaining the cobalt in the +2 state during salt formation requires an oxygen- and moisture-free environment.
Chemical Reactions Analysis
Types of Reactions
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt undergoes various types of chemical reactions, including :
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under appropriate conditions.
Substitution: The ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products
Oxidation: The major product is the cobalt(III) complex.
Substitution: The major products depend on the substituting ligands used in the reaction.
Scientific Research Applications
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt has several scientific research applications :
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Electrochemistry: It is employed in electrochemical studies due to its redox properties.
Mechanism of Action
The mechanism of action of Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) Bis(trifluoromethanesulfonyl)imide salt involves the coordination of the cobalt center with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or electrochemistry.
Comparison with Similar Compounds
Structural and Functional Analogues
FK102: Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II)bis(hexafluorophosphate)
- Structure : Similar ligand framework but lacks the 4-tert-butyl group on pyridine. Uses Co(II) with hexafluorophosphate (PF₆⁻) counterions .
- Role : Acts as a co-dopant in HTMs but shows lower redox activity compared to FK209 due to the Co(II) oxidation state and weaker oxidizing capability .
- Performance : Achieved a PCE of 11.9% in azomethine-based HTM devices, significantly lower than FK209-doped spiro-OMeTAD systems (>21%) .
FK209 Co(II) PF6
- Structure : Same ligand as FK209 but with Co(II) and PF₆⁻ counterions .
- The Co(II) oxidation state may reduce doping efficacy compared to Co(III) .
Other Cobalt Complexes
- Cobalt(III) Tris(bis(trifluoromethylsulfonyl)imide) : The standard FK209 formulation (Co(III)-TFSI) demonstrates superior hole mobility enhancement due to stronger oxidative doping. Molar ratios in spiro-OMeTAD are typically 0.03 (FK209) : 0.5 (Li-TFSI) : 3.3 (TBP) .
Counterion Effects
- TFSI vs. PF₆⁻ :
Oxidation State Impact
- Co(III) : Dominates in high-efficiency PSCs (>20% PCE) due to its ability to oxidize spiro-OMeTAD, creating hole polarons for enhanced conductivity .
- Co(II) : Less effective as a standalone dopant, often requiring complementary additives (e.g., Li-TFSI) for comparable performance .
Performance Metrics
Stability and Scalability
Biological Activity
Tris[4-tert-butyl-2-(1H-pyrazol-1-yl)pyridine]cobalt(II) bis(trifluoromethanesulfonyl)imide salt (commonly referred to as FK 102 Co(II) TFSI salt) is a cobalt complex that has garnered attention for its potential applications in various fields, particularly in biological systems and materials science. This article explores its biological activity, including its mechanisms of action, applications, and research findings.
- Molecular Formula : C₄₀H₄₅CoF₁₂N₁₁O₈S₄
- Molecular Weight : 1,223.02 g/mol
- CAS Number : 1447938-65-9
- Physical State : Solid at room temperature
Mechanisms of Biological Activity
The biological activity of FK 102 Co(II) TFSI salt can be attributed to its interaction with various biological pathways and systems:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are critical in metabolic pathways. Research indicates that cobalt complexes can modulate enzyme activity through coordination with active site residues, thereby altering catalytic efficiency.
- Cellular Signaling Pathways : FK 102 has been implicated in the modulation of signaling pathways, particularly those involving the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Inhibitors of this pathway have potential therapeutic applications in cancer treatment .
- Electrochemical Activity : As an electrolyte in dye-sensitized solar cells (DSSCs), the compound exhibits redox activity that can influence cellular oxidative stress responses. This property is being explored for potential applications in photodynamic therapy .
Study 1: Inhibition of Cancer Cell Proliferation
A study published by Costa et al. (2022) investigated the effects of FK 102 on various cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting that the compound may serve as a lead candidate for developing anticancer agents. The study highlighted the importance of the cobalt complex's structural features in enhancing its biological efficacy .
Study 2: Effects on Cellular Signaling
Research conducted by an interdisciplinary team explored the role of FK 102 in modulating the Wnt signaling pathway. The findings indicated that treatment with FK 102 resulted in decreased β-catenin levels, a key component of this pathway, leading to reduced transcriptional activity associated with oncogenesis .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
